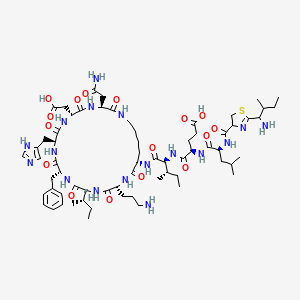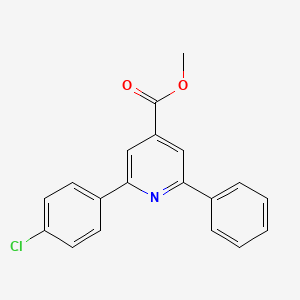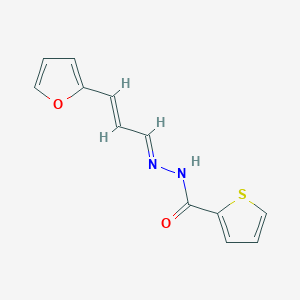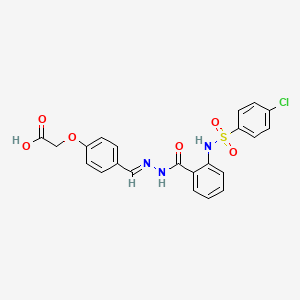
Bacitracin, United States PharmacopeiaReference Standard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bacitracin is a peptide antibiotic produced by Bacillus subtilis. It is primarily used to prevent wound infections and treat localized skin infections. The United States Pharmacopeia Reference Standard for Bacitracin ensures the quality, purity, and potency of this compound for pharmaceutical use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bacitracin is produced through a fermentation process involving Bacillus subtilis. The fermentation broth is subjected to various purification steps, including precipitation, filtration, and chromatography, to isolate the active compound .
Industrial Production Methods: In industrial settings, Bacitracin is produced in large-scale fermenters. The fermentation conditions, such as pH, temperature, and nutrient supply, are carefully controlled to optimize yield. After fermentation, the broth undergoes downstream processing to purify Bacitracin .
Analyse Chemischer Reaktionen
Types of Reactions: Bacitracin undergoes several chemical reactions, including:
Oxidation: Bacitracin can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the peptide structure of Bacitracin.
Substitution: Bacitracin can undergo substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed: The major products formed from these reactions include modified peptides and degradation products, which can be analyzed using chromatographic techniques .
Wissenschaftliche Forschungsanwendungen
Bacitracin has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Utilized in topical formulations to prevent and treat skin infections. It is also used in combination with other antibiotics for broader antimicrobial coverage.
Industry: Applied in the production of veterinary medicines and as a preservative in certain products
Wirkmechanismus
Bacitracin inhibits bacterial cell wall synthesis by interfering with the dephosphorylation of lipid pyrophosphate, a crucial step in the synthesis of peptidoglycan. This action prevents the formation of a functional cell wall, leading to bacterial cell death. Bacitracin primarily targets Gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
Vancomycin: Another peptide antibiotic that inhibits cell wall synthesis but through a different mechanism.
Polymyxin B: Targets the bacterial cell membrane rather than the cell wall.
Neomycin: An aminoglycoside antibiotic that inhibits protein synthesis.
Uniqueness of Bacitracin: Bacitracin is unique in its specific inhibition of lipid pyrophosphate dephosphorylation, making it particularly effective against certain Gram-positive bacteria. Its use in combination with other antibiotics enhances its antimicrobial spectrum .
Eigenschaften
Molekularformel |
C66H103N17O16S |
|---|---|
Molekulargewicht |
1422.7 g/mol |
IUPAC-Name |
(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35?,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48?,52?,53-,54-/m0/s1 |
InChI-Schlüssel |
CLKOFPXJLQSYAH-RNHDWVCBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{(2E,4E)-5-[(4-methylphenyl)amino]penta-2,4-dien-1-ylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045566.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12045580.png)

![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045594.png)

![Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12045599.png)

![ethyl 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12045601.png)

![1-heptyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12045609.png)



